N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-10-13-26(24-15)18-7-3-2-6-16(18)14-21-20(27)17-8-9-19(23-22-17)25-11-4-5-12-25/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLROTHLWPOEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2CNC(=O)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The reaction conditions often include the use of solvents like dichloromethane and methanol, and catalysts such as SnCl2 and NaOAc .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, benzyl chloride, and heteroaryl chloride in solvents like THF and CH2Cl2 . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di(pyrazol-1-yl)pyridine
- 2,6-di(3-methylpyrazol-1-yl)pyridine
- N-[[2-(4-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Uniqueness
N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
